
3-Butoxy-2-acetylaminopropionic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Butoxy-2-acetylaminopropionic acid is an organic compound with the molecular formula C9H17NO4 It is a metabolite of n-butyl glycidyl ether, which is used in various industrial applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-butoxy-2-acetylaminopropionic acid typically involves the metabolism of n-butyl glycidyl ether. The process begins with the reaction of n-butyl alcohol and epichlorohydrin to form a halohydrin. This intermediate undergoes caustic dehydrochlorination to produce n-butyl glycidyl ether. The n-butyl glycidyl ether is then metabolized renally to form this compound .
Industrial Production Methods:
Analyse Des Réactions Chimiques
Types of Reactions: 3-Butoxy-2-acetylaminopropionic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the compound.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Applications De Recherche Scientifique
3-Butoxy-2-acetylaminopropionic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its role in metabolic pathways and its effects on biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications and its impact on human health.
Industry: It is utilized in the production of epoxy resins and other industrial chemicals
Mécanisme D'action
The mechanism of action of 3-butoxy-2-acetylaminopropionic acid involves its interaction with specific molecular targets and pathways. As a metabolite, it can influence various biochemical processes within the body. The compound is known to be metabolized renally, and its effects are mediated through its interaction with enzymes and other cellular components .
Comparaison Avec Des Composés Similaires
- 3-Butoxy-2-hydroxypropionic acid
- Butoxyacetic acid
Comparison: 3-Butoxy-2-acetylaminopropionic acid is unique due to its specific functional groups and metabolic pathways. Compared to similar compounds, it has distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
96474-20-3 |
|---|---|
Formule moléculaire |
C9H17NO4 |
Poids moléculaire |
203.24 g/mol |
Nom IUPAC |
2-acetamido-3-butoxypropanoic acid |
InChI |
InChI=1S/C9H17NO4/c1-3-4-5-14-6-8(9(12)13)10-7(2)11/h8H,3-6H2,1-2H3,(H,10,11)(H,12,13) |
Clé InChI |
YTZRKCIRIPWRQM-UHFFFAOYSA-N |
SMILES canonique |
CCCCOCC(C(=O)O)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


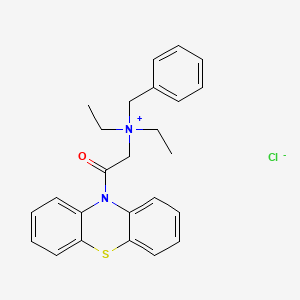
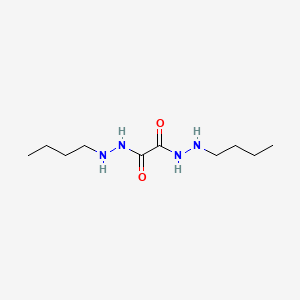
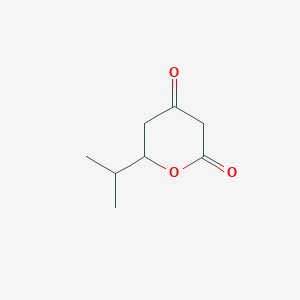
![Benzene, [3-(methoxymethoxy)-1-propynyl]-](/img/structure/B14345114.png)

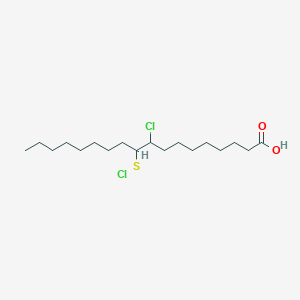


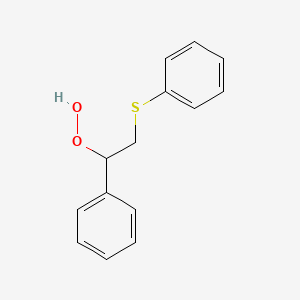
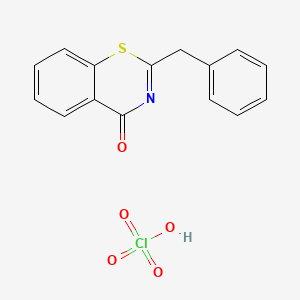
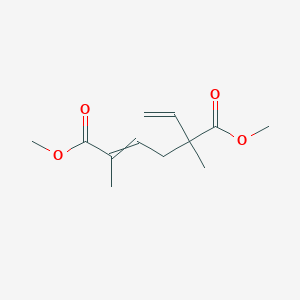
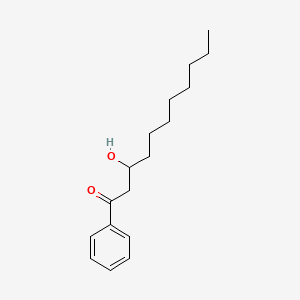
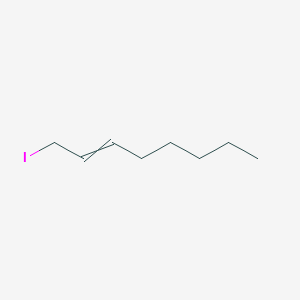
![Benzamide, N-[(methylamino)thioxomethyl]-4-nitro-](/img/structure/B14345165.png)
